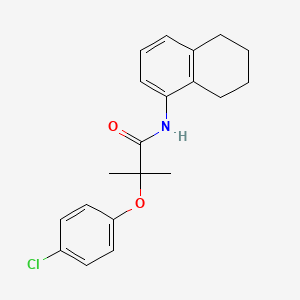
N-(4-chloro-2-methylphenyl)-2-(2-fluorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-2-(2-fluorophenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals. This compound is commonly referred to as CF3 and is synthesized using various methods. In
科学研究应用
CF3 has been extensively studied for its potential applications in pharmaceuticals. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. CF3 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to inhibit the replication of the hepatitis C virus and reduce inflammation in animal models.
作用机制
The mechanism of action of CF3 is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. CF3 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CF3 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which play a crucial role in the development of inflammation. CF3 has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in cancer cell invasion and metastasis. CF3 has also been found to induce apoptosis in cancer cells by activating caspases, a family of proteases involved in programmed cell death.
实验室实验的优点和局限性
CF3 has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using standard techniques. CF3 has also been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further research. However, CF3 has some limitations in lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. CF3 also has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.
未来方向
There are several future directions for research on CF3. One area of interest is the development of CF3-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the study of the mechanism of action of CF3, which could lead to the identification of new targets for drug development. Additionally, the development of new synthesis methods for CF3 could improve its availability and reduce its cost. Finally, further studies on the safety and toxicity of CF3 are needed to determine its potential for clinical use.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-2-(2-fluorophenoxy)acetamide, commonly referred to as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals. CF3 has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It is relatively easy to synthesize and can be purified using standard techniques. CF3 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on CF3, including the development of CF3-based drugs, the study of its mechanism of action, and the development of new synthesis methods.
合成方法
The synthesis of CF3 can be achieved through various methods, including the reaction of 4-chloro-2-methylphenylamine with 2-fluorophenoxyacetyl chloride in the presence of a base. Another method involves the reaction of 2-fluorophenoxyacetic acid with thionyl chloride, followed by the addition of 4-chloro-2-methylphenylamine. Both methods result in the formation of CF3, which can be purified through crystallization or column chromatography.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-10-8-11(16)6-7-13(10)18-15(19)9-20-14-5-3-2-4-12(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNRYYUHFMHFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

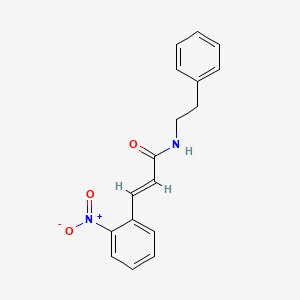
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5870689.png)
![N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5870713.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5870719.png)
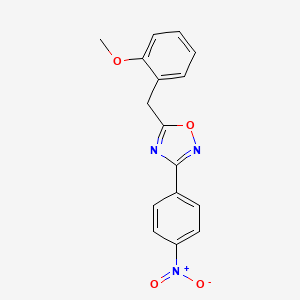
![1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5870730.png)

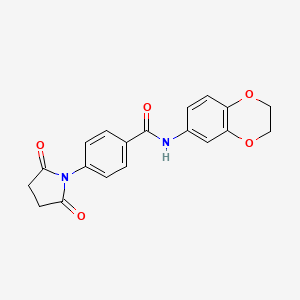
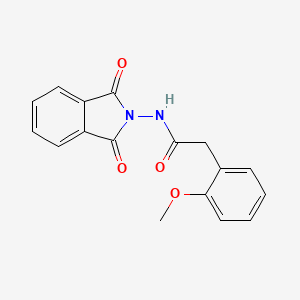
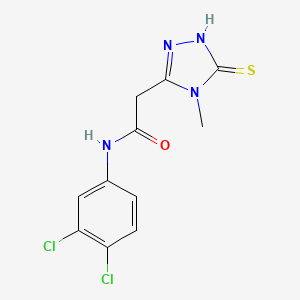
![4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B5870781.png)
![4-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5870792.png)

